NVP-AST487 is a small molecule kinase inhibitor with a high affinity for the RET (rearranged during transfection) proto-oncogene. [, ] It acts as an ATP-competitive inhibitor, targeting both wild-type and mutant forms of RET kinase. [, ] NVP-AST487 has demonstrated potent anti-tumor activity in preclinical models of various cancers, including medullary thyroid cancer (MTC), breast cancer, and acute myeloid leukemia (AML). [, , ]
AST 487 was developed as part of research efforts aimed at inhibiting specific kinases involved in oncogenesis. Its chemical structure is represented by the CAS number 630124-46-8. The compound has shown significant potency against RET kinase with an IC50 value of approximately 0.88 µM, indicating its effectiveness in inhibiting kinase activity in vitro .
The synthesis of AST 487 involves several steps typical for the production of small molecule inhibitors. The compound is synthesized through a multi-step process that includes:
Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis, although detailed experimental conditions are not extensively documented in public literature.
The molecular structure of AST 487 can be characterized by its distinctive diphenyl urea framework. This structure allows for specific interactions with the ATP binding site of RET kinase. Key structural features include:
AST 487 participates in various chemical reactions primarily through its interactions with kinase targets. Key reactions include:
The efficacy of AST 487 against RET mutations has been validated through cellular assays where it significantly inhibited cell proliferation in models expressing mutant forms of RET.
The mechanism by which AST 487 exerts its inhibitory effects on RET kinase involves:
Studies have shown that treatment with AST 487 leads to significant reductions in tumor size in xenograft models harboring RET mutations, confirming its potential therapeutic utility .
AST 487 exhibits several notable physical and chemical properties:
These properties are essential for formulating AST 487 for biological assays and therapeutic applications.
AST 487 holds promise in various scientific applications:
AST-487 (NVP-AST 487) is a potent urea-based inhibitor targeting the rearranged during transfection (RET) proto-oncogene, a receptor tyrosine kinase implicated in thyroid, lung, and bladder cancers. Its chemical structure (C₂₆H₃₀F₃N₇O₂; MW 529.56 g/mol) features a trifluoromethylphenyl-urea scaffold that facilitates high-affinity binding to the RET kinase domain [2]. AST-487 functions as an ATP-competitive inhibitor with an IC₅₀ of 0.88 µM against RET kinase [2] [6]. Structural analyses reveal that AST-487 exploits unique vulnerabilities within the RET active site:
Table 1: Structural and Biochemical Parameters of AST-487 Binding to RET Kinase
Parameter | Value | Significance |
---|---|---|
IC₅₀ (RET kinase) | 0.88 µM | Primary pharmacologic target affinity |
P-loop conformation | Open | Enables access to post-lysine pocket |
αC-helix orientation | "In" | Stabilizes inhibitor binding |
Key binding residues | K758, L760, E768, L772 | Critical for hydrophobic/electrostatic interactions |
RET activation triggers phosphorylation of downstream adaptors, including phospholipase C gamma (PLCγ) and extracellular signal-regulated kinase (ERK). AST-487 potently suppresses this signaling cascade:
AST-487 directly links RET signaling to telomerase reverse transcriptase (TERT) overexpression, a hallmark of bladder cancer and glioblastoma:
Table 2: Effects of AST-487 on RET-Driven TERT Expression in Cellular Models
Cell Model | Promoter Type | AST-487 Effect (1 µM) | Key Mechanism |
---|---|---|---|
UMG12 (bladder cancer) | Mutant TERT (-124 bp) | >70% ↓ GFP-hTERT expression | ETS factor displacement |
UWG6 (bladder cancer) | Wild-type TERT | Significant ↓ GFP-hTERT mRNA | RET kinase dependency |
UMUC3-CMV-GFP (control) | CMV | No inhibition | RET-independent pathway exclusion |
Despite RET selectivity, AST-487 exhibits off-target activity against FLT3, c-Kit, and c-Abl due to structural similarities in their ATP-binding pockets:
Table 3: Kinase Inhibition Profile of AST-487
Kinase Target | IC₅₀ | Cellular/Pathologic Relevance |
---|---|---|
RET | 0.88 µM | Thyroid/bladder cancer oncogenesis |
FLT3 | 34 nM | Hematologic malignancies |
c-Kit | ~100 nM | Gastrointestinal stromal tumors |
c-Abl | ~500 nM | Chronic myeloid leukemia |
Key Insight: AST-487 exemplifies how exploiting unique conformational states (e.g., RET’s open P-loop) enables targeted disruption of oncogenic drivers. Its dual suppression of RET kinase and downstream TERT transcription highlights the compound’s mechanistic versatility beyond canonical phosphorylation inhibition [1] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7